molecular formula C19H22N2O4S B2671005 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide CAS No. 899975-85-0

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide

Cat. No. B2671005
CAS RN: 899975-85-0
M. Wt: 374.46
InChI Key: ROBNRWUVDUZUCO-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide, also known as DMXAA, is a small molecule compound that has been extensively studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Antitumor Activity

Research on derivatives of benzothiazole, including structures similar to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide, has demonstrated significant potential in antitumor activity. The synthesis of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems has been explored, with certain compounds exhibiting considerable anticancer activity against various cancer cell lines. This highlights the compound's role in the development of new chemotherapeutic agents (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Properties

Studies on novel thiazole derivatives, incorporating different moieties into the acetamide structure, have shown significant anti-bacterial and anti-fungal activities. This suggests the compound's utility in developing new antimicrobial agents (Saravanan et al., 2010).

Chemical Synthesis and Green Chemistry

The compound has been utilized as an important intermediate in the synthesis of azo disperse dyes, indicating its significance in the chemical industry. A novel catalytic hydrogenation method using a Pd/C catalyst for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide demonstrates an environmentally friendly approach to producing such compounds, with high selectivity and activity (Zhang Qun-feng, 2008).

Role in Pharmacological Research

The structure of this compound and its derivatives offers a platform for designing selective β3-adrenergic receptor agonists. Such compounds have potential applications in treating obesity and non-insulin-dependent diabetes, demonstrating the compound's relevance in pharmacological research and drug development (Maruyama et al., 2012).

properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-18-10-4-15(5-11-18)14-19(22)20-16-6-8-17(9-7-16)21-12-2-3-13-26(21,23)24/h4-11H,2-3,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBNRWUVDUZUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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